4-[3′-bis (2″-chloroethyl) aminophenyl] -4,4-difluorobutanoic acid, also known as 4,4-difluoro-meta-chlorambucil, is a synthetic compound developed in the context of cancer research. [] It belongs to the class of nitrogen mustards, which are known for their alkylating properties. [] Alkylating agents interfere with DNA replication, ultimately leading to cell death, making them relevant in anti-cancer studies.
Molecular Structure Analysis
The molecular structure of 4,4-difluoro-meta-chlorambucil is characterized by the presence of: * A benzene ring substituted with a bis(2-chloroethyl)amino group at the meta position.* A butyric acid chain attached to the benzene ring.* Two fluorine atoms substituting two hydrogen atoms on the butyric acid chain. []
Chemical Reactions Analysis
The primary chemical reaction associated with 4,4-difluoro-meta-chlorambucil is alkylation. [] This involves the transfer of its alkyl groups, specifically the bis(2-chloroethyl)amino moiety, to other molecules, particularly nucleophilic sites on biomolecules like DNA. [] The presence of fluorine atoms in the structure might influence the reactivity of the alkylating group, potentially altering its reaction rate or selectivity.
Applications
Currently, there is no reported scientific research on the specific applications of 4,4-difluoro-meta-chlorambucil beyond its synthesis and structural characterization. [] Further investigation is needed to explore its potential in various fields.
Future Directions
References:1.
Related Compounds
4,4-Difluoro-meta-chlorambucil
Compound Description: 4,4-Difluoro-meta-chlorambucil is a synthetic compound designed as a potential anti-cancer agent. [] The compound is structurally similar to Meta-chlorambucil, with the addition of two fluorine atoms to the butanoic acid side chain.
Relevance: 4,4-Difluoro-meta-chlorambucil is structurally related to Meta-chlorambucil through the modification of the butanoic acid side chain. Both compounds share the core structure of chlorambucil, consisting of a phenylbutyric acid moiety with a bis(2-chloroethyl)amino group attached to the meta position of the phenyl ring. The introduction of fluorine atoms in 4,4-Difluoro-meta-chlorambucil is a common strategy in drug design to modulate lipophilicity, metabolic stability, and potentially enhance the compound's biological activity. []
Chlorambucil
Compound Description: Chlorambucil is a chemotherapy medication classified as a nitrogen mustard alkylating agent. [, ] It is used to treat various types of cancer, including chronic lymphocytic leukemia (CLL), Hodgkin's lymphoma, and non-Hodgkin's lymphoma. [, , , , ] Chlorambucil works by interfering with DNA replication and damaging cancer cells.
Relevance: Chlorambucil serves as the fundamental structural basis for Meta-chlorambucil. The "meta" prefix in Meta-chlorambucil signifies the positioning of the bis(2-chloroethyl)amino group on the phenyl ring relative to the butyric acid side chain. Therefore, Meta-chlorambucil is considered a positional isomer of chlorambucil. [, ]
Obinutuzumab
Compound Description: Obinutuzumab, marketed as Gazyva, is a monoclonal antibody medication used in combination with chemotherapy agents for treating chronic lymphocytic leukemia. [, , , , , , , ] It functions by targeting the CD20 protein found on B cells, thereby triggering their destruction by the immune system.
Relevance: While not structurally related, obinutuzumab is frequently studied in combination with Meta-chlorambucil and other chemotherapy agents for treating CLL. [, , , , , , , ] This research aims to evaluate the efficacy of various treatment regimens and potentially identify synergistic effects between these agents in managing CLL.
Rituximab
Compound Description: Rituximab is a monoclonal antibody medication employed in treating various conditions, including cancers like non-Hodgkin's lymphoma and chronic lymphocytic leukemia, as well as autoimmune disorders. [, , , , , , , , , ] It targets the CD20 protein on B cells, much like obinutuzumab, leading to their elimination.
Relevance: Similar to obinutuzumab, rituximab is often researched in the context of CLL treatment regimens, including comparisons with chlorambucil and potentially Meta-chlorambucil-containing therapies. [, , , , , , , , , ] These investigations seek to determine the effectiveness and safety profiles of various treatment combinations in managing CLL.
Bendamustine
Compound Description: Bendamustine is a chemotherapy medication categorized as an alkylating agent. [, , , , ] It is utilized in treating various hematological malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Bendamustine acts by crosslinking DNA strands, thereby hindering DNA replication and inducing cancer cell death.
Relevance: Bendamustine is considered a potential alternative treatment option to chlorambucil and, by extension, Meta-chlorambucil in CLL therapy. [, , , , ] Clinical trials and meta-analyses often compare the efficacy and safety of bendamustine-based regimens to those containing chlorambucil or its derivatives, aiming to identify optimal treatment strategies for CLL.
Cyclophosphamide
Compound Description: Cyclophosphamide is a chemotherapy medication classified as a nitrogen mustard alkylating agent. [, , , , , ] It is used to treat a range of cancers, including leukemia, lymphoma, and solid tumors. Cyclophosphamide works by disrupting DNA replication and inducing apoptosis in cancer cells.
Relevance: Cyclophosphamide is often explored as a comparative treatment option to chlorambucil, and potentially Meta-chlorambucil, in the context of CLL and other hematological malignancies. [, , , , , ] Studies investigate the relative efficacy and safety profiles of these alkylating agents to optimize treatment strategies.
Fludarabine
Compound Description: Fludarabine is a chemotherapy medication belonging to the class of purine analogs. [, ] It is primarily used in treating hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Fludarabine acts by interfering with DNA synthesis and repair mechanisms within cancer cells.
Relevance: Fludarabine is considered a viable alternative to alkylating agents like chlorambucil, and therefore indirectly to Meta-chlorambucil, in treating CLL. [, ] Clinical trials and meta-analyses often compare the efficacy and safety of fludarabine-based regimens to those containing chlorambucil or related compounds to determine optimal treatment approaches for CLL.
Venetoclax
Compound Description: Venetoclax is a targeted therapy medication classified as a BCL-2 inhibitor. [, ] It is used in treating chronic lymphocytic leukemia, including cases with specific genetic mutations. Venetoclax acts by inhibiting the BCL-2 protein, which plays a role in preventing apoptosis, thereby promoting cancer cell death.
Relevance: Venetoclax is studied in combination with obinutuzumab as a potential frontline treatment for CLL, similar to the use of obinutuzumab with Meta-chlorambucil. [, ] While not directly related structurally, the comparison arises from their shared application in CLL treatment regimens.
Acalabrutinib
Compound Description: Acalabrutinib is a targeted therapy medication classified as a Bruton's tyrosine kinase (BTK) inhibitor. [, ] It is used in treating chronic lymphocytic leukemia, mantle cell lymphoma, and other B-cell malignancies. Acalabrutinib works by blocking the BTK pathway, which is involved in B-cell survival and proliferation.
Relevance: Acalabrutinib, often in combination with obinutuzumab, is studied as a potential treatment for chronic lymphocytic leukemia, drawing parallels to the use of obinutuzumab with Meta-chlorambucil. [, ] Though not directly related structurally, the comparison stems from their shared application in CLL treatment strategies.
Ibrutinib
Compound Description: Ibrutinib is another targeted therapy medication classified as a Bruton's tyrosine kinase (BTK) inhibitor. [, , , ] Similar to acalabrutinib, it is used in treating chronic lymphocytic leukemia, mantle cell lymphoma, and other B-cell malignancies by inhibiting the BTK pathway.
Relevance: Ibrutinib, frequently in combination with obinutuzumab, is explored as a potential treatment option for chronic lymphocytic leukemia. [, , , ] This application draws comparisons to the use of obinutuzumab with Meta-chlorambucil, despite their lack of direct structural relationship. The comparison arises from their shared use in CLL treatment regimens.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bisoprolol Fumarate is the fumarate salt of a synthetic phenoxy-2-propanol-derived cardioselective beta-1 adrenergic receptor antagonist with antihypertensive and potential cardioprotective activities. Devoid of intrinsic sympathomimetic activity, bisoprolol selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, decreasing cardiac contractility and rate, reducing cardiac output, and lowering blood pressure. In addition, this agent may exhibit antihypertensive activity through the inhibition of renin secretion by juxtaglomerular epithelioid (JGE) cells in the kidney, thus inhibiting activation of the renin-angiotensin system (RAS). Bisoprolol has been shown to be cardioprotective in animal models. A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Used for the preparation of Candesartan cilexetil.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Candesartan Cilexetil Impurity E (PHARMEUROPA)
2-(9H-Carbazol-4-yloxy)-ethenol is an impurity of Carvedilol , a nonselective β-adrenergic blocker with α1-blocking activity. Carvedilol is an antihypertensive used in the treatment of congestive heart failure.